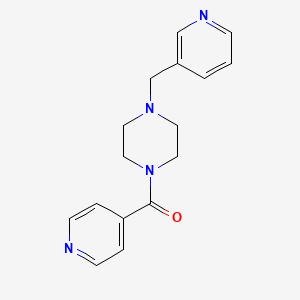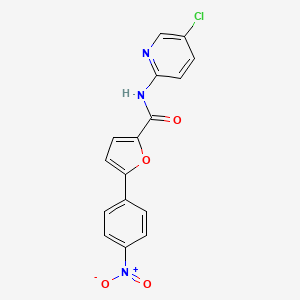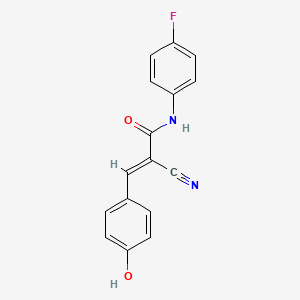![molecular formula C19H23N3O4S B5719102 N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B5719102.png)
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, also known as CYM-5442, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are commonly used as antidiabetic drugs. However, CYM-5442 has been found to have a wide range of other biological activities, including anti-inflammatory, anticancer, and neuroprotective effects.
Wirkmechanismus
The exact mechanism of action of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is not fully understood. However, it has been proposed that this compound works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that is involved in the folding and stabilization of many other proteins, including those that are important for cancer cell survival. By inhibiting Hsp90, N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide may disrupt multiple signaling pathways that are critical for cancer cell growth and survival.
Biochemical and physiological effects:
In addition to its anticancer effects, N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has also been found to have neuroprotective effects, potentially through its ability to inhibit the activity of Hsp90.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide for lab experiments is its specificity for Hsp90. This compound has been found to have minimal effects on other chaperone proteins, which can be important for maintaining cellular homeostasis. However, one limitation of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is its relatively low potency compared to other Hsp90 inhibitors. This may limit its effectiveness in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide. One area of interest is its potential as a therapeutic agent for other diseases, such as neurodegenerative disorders and autoimmune diseases. Additionally, further studies are needed to better understand the mechanism of action of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, particularly with respect to its effects on Hsp90 and other signaling pathways. Finally, the development of more potent analogs of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide may improve its efficacy and expand its potential therapeutic applications.
Synthesemethoden
The synthesis of N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2-chloro-5-nitrobenzoic acid with cyclohexylamine to form N-cyclohexyl-2-nitro-5-chlorobenzoic acid. This intermediate is then reduced to N-cyclohexyl-2-amino-5-chlorobenzoic acid using palladium on carbon as a catalyst. The next step involves the reaction of this intermediate with 3-pyridinesulfonamide to form N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide.
Wissenschaftliche Forschungsanwendungen
N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its potential as an anticancer agent. Studies have shown that N-cyclohexyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide can inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-26-18-10-9-16(27(24,25)22-15-8-5-11-20-13-15)12-17(18)19(23)21-14-6-3-2-4-7-14/h5,8-14,22H,2-4,6-7H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOFRDDHCAXPJLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC=C2)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-methoxy-5-(pyridin-3-ylsulfamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2,8-dimethyl-4H-chromen-4-one](/img/structure/B5719026.png)
![1-{[4-(2-methyl-1,3-thiazol-4-yl)phenyl]sulfonyl}azepane](/img/structure/B5719036.png)

![4-{[2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5719043.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5719049.png)




![N-{[(2,4-dimethylphenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5719078.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-methyl-1,4-diazepane](/img/structure/B5719094.png)
![6-methyl-N-[4-(2-thienyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B5719119.png)

![N-(3-chloro-2-methylphenyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5719128.png)